Methyl 3-(3-aminocyclobutyl)propanoate
Description
Methyl 3-(3-aminocyclobutyl)propanoate (CAS: 1391202-69-9) is a cyclobutane-containing ester featuring a primary amine substituent on the cyclobutyl ring. The compound’s synthesis likely involves introducing the aminocyclobutyl moiety onto a propanoate backbone, analogous to methods used for related amino-substituted esters (e.g., condensation and reduction steps described in peptidomimetic syntheses) .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(3-aminocyclobutyl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
FSLYZQSKAFTWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminocyclobutyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(3-aminocyclobutyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 3-(3-aminocyclobutyl)propanoate and its analogs:
Key Observations:
- Cyclobutyl vs.
- Thiol vs. Amine Reactivity: Methyl 3-mercaptopropanoate’s thiol group confers higher reactivity (e.g., oxidation susceptibility) compared to the stable amine in the cyclobutyl analog .
- Benzamido Substituents: Methyl 3-(3-aminobenzamido)propanoate’s aromatic amide group may improve solubility via hydrogen bonding, unlike the aliphatic cyclobutyl amine .
Physicochemical Properties
- Solubility: The cyclobutyl amine’s basicity may improve water solubility via salt formation, whereas Methyl 3-mercaptopropanoate’s thiol group contributes to hydrophobicity .
- Lipophilicity : The cyclobutyl group’s rigidity may reduce flexibility and increase lipophilicity compared to linear-chain esters, influencing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
